molecular formula C31H67Cl3N4O B1201991 Colesevelam

Colesevelam

Cat. No.: B1201991
M. Wt: 618.2 g/mol
InChI Key: VTAKZNRDSPNOAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Colesevelam is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. This compound has not been associated with clinically apparent liver injury.
This compound Hydrochloride is a hydrochloride salt form of this compound, a non-absorbed polymer that binds bile acids in the intestine and lowers serum lipids.
An allylamine derivative that binds BILE ACIDS in the intestine and is used as an ANTICHOLESTEREMIC AGENT in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.

Scientific Research Applications

1. Use in Type 2 Diabetes Mellitus

Colesevelam hydrochloride is recognized for its role in treating type 2 diabetes mellitus, particularly when used in combination with other diabetes medications like sulfonylurea, metformin, and insulin. It effectively lowers glycosylated hemoglobin (HbA1c), a key marker in diabetes management, with studies showing reductions ranging from 0.5% to 0.7% (Sonnett, Levien, Neumiller, Gates, & Setter, 2009).

2. Impact on LDL Cholesterol and Cardiovascular Risks

This compound has been shown to reduce LDL cholesterol levels in patients with type 2 diabetes receiving sulfonylurea-based therapy, which can indirectly help in managing cardiovascular risks (Fonseca, Rosenstock, Wang, Truitt, & Jones, 2008).

3. Efficacy in Hypercholesterolemia Treatment

As a bile acid sequestrant, this compound is used in treating hypercholesterolemia. It has been shown to be effective both as a monotherapy and in combination with other lipid-lowering agents, such as atorvastatin, in reducing LDL cholesterol levels (Hunninghake, Insull, Toth, Davidson, Donovan, & Burke, 2001).

4. Effects on Lipoprotein Subclasses and Glycemia

This compound impacts lipoprotein subclasses and glycemia in type 2 diabetes patients. It has been shown to reduce LDL particle concentration and improve glycemic status without significantly affecting other lipoprotein particles (Rosenson, Abby, & Jones, 2009).

5. Potential in Pediatric Hypercholesterolemia

In pediatric patients with heterozygous familial hypercholesterolemia, this compound has demonstrated effectiveness in reducing LDL cholesterol levels, making it a potential treatment option in this population (Perry, 2010).

Properties

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKZNRDSPNOAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H67Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

182815-44-7, 182815-43-6
Record name Colesevelam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182815-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colesevelam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colesevelam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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